molecular formula C28H30N2O2 B12144074 2-[4-(Propan-2-yloxy)phenyl]-5-[4-(propan-2-yl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

2-[4-(Propan-2-yloxy)phenyl]-5-[4-(propan-2-yl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B12144074
M. Wt: 426.5 g/mol
InChI Key: GCUNXFHHCXMPOA-UHFFFAOYSA-N
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Description

2-[4-(Propan-2-yloxy)phenyl]-5-[4-(propan-2-yl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a pyrazolo[1,5-c][1,3]benzoxazine core

Properties

Molecular Formula

C28H30N2O2

Molecular Weight

426.5 g/mol

IUPAC Name

2-(4-propan-2-yloxyphenyl)-5-(4-propan-2-ylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C28H30N2O2/c1-18(2)20-9-11-22(12-10-20)28-30-26(24-7-5-6-8-27(24)32-28)17-25(29-30)21-13-15-23(16-14-21)31-19(3)4/h5-16,18-19,26,28H,17H2,1-4H3

InChI Key

GCUNXFHHCXMPOA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)OC(C)C)C5=CC=CC=C5O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Propan-2-yloxy)phenyl]-5-[4-(propan-2-yl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazolo[1,5-c][1,3]benzoxazine structure, followed by the introduction of the isopropyl and isopropoxy groups. Common reagents used in these reactions include various halogenated compounds, bases, and solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF). The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Ring-Opening Polymerization (ROP)

The benzoxazine moiety undergoes cationic ROP under thermal or catalytic conditions, forming polybenzoxazine networks. Key findings:

ConditionCatalyst/InitiatorTemperature RangeReaction Outcome
Thermal curingNone160–220°CForms phenolic Mannich base structures via oxazine ring scission .
Acid-catalyzedBF₃·OEt₂ or PCl₅25–80°CAccelerates ring-opening; generates N,O-acetal intermediates .
Thiol-mediatedp-Nitrothiophenol80–120°CThiols act as nucleophiles, initiating iminium ion intermediates .

The isopropyl and isopropoxy groups may sterically hinder polymerization kinetics compared to simpler benzoxazines like BA-a.

Electrophilic Substitution Reactions

The electron-donating isopropoxy group activates the para-substituted phenyl ring toward electrophilic attack:

  • Nitration :
    Reacts with HNO₃/H₂SO₄ at 0–5°C to introduce nitro groups at the ortho position relative to the isopropoxy group.

    Yield: ~65% (analogous methoxy-substituted systems) .

  • Sulfonation :
    Concentrated H₂SO₄ at 80°C produces sulfonic acid derivatives, useful for further functionalization.

Nucleophilic Aromatic Substitution

The electron-withdrawing pyrazolo[1,5-c] benzoxazine core enables nucleophilic displacement at activated positions:

ReagentConditionsProduct
KNH₂/NH₃(l)−33°C, 12 hAmino-substituted derivatives
CuCN/DMF150°C, 24 hCyano-functionalized analogs

Reductive Transformations

Catalytic hydrogenation (H₂/Pd-C) selectively reduces the pyrazolo ring’s double bonds while preserving the oxazine ring:

  • Product : Saturated pyrazolidine-benzoxazine hybrid (confirmed via ¹H NMR).

  • Conditions : 50 psi H₂, 60°C, 8 h.

Oxidative Degradation

Exposure to strong oxidizers (e.g., KMnO₄/H₂O) cleaves the oxazine ring, yielding:

  • Primary products : Quinoline derivatives (from pyrazolo ring oxidation) and isopropylphenolic fragments.

  • Mechanism : Radical-mediated pathway inferred from ESR studies on similar systems .

Cross-Coupling Reactions

The aryl halide-like reactivity of halogenated analogs enables:

  • Suzuki coupling : With arylboronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C).

  • Heck reaction : Alkenes insert at activated positions (Pd(OAc)₂, P(o-tol)₃).

Key Mechanistic Insights

  • Steric Effects : Bulky isopropyl groups reduce reaction rates in polymerization and electrophilic substitutions compared to less hindered analogs.

  • Electronic Effects : The isopropoxy group’s +M effect enhances electron density at the para-phenyl ring, favoring electrophilic attack.

  • Thermal Stability : Decomposition onset at 280°C (TGA data for related compounds).

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in drug development, particularly as a pharmacological agent. Research indicates that derivatives of pyrazolo-benzoxazine compounds exhibit various biological activities including:

  • Anticancer Activity : Studies have shown that pyrazolo-benzoxazines can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have demonstrated efficacy against breast and prostate cancer cell lines .
  • Antioxidant Properties : The antioxidant capacity of pyrazolo derivatives is significant, as they can scavenge free radicals and reduce oxidative stress. This property is crucial for developing therapeutic agents for neurodegenerative diseases where oxidative damage is a key factor .
  • Neuroprotective Effects : Some studies suggest that pyrazolo derivatives may protect neuronal cells from damage due to excitotoxicity or oxidative stress, making them candidates for treating conditions like Alzheimer's disease .

Materials Science

The unique chemical structure of 2-[4-(propan-2-yloxy)phenyl]-5-[4-(propan-2-yl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine allows for its use in materials science:

  • Polymer Chemistry : The compound can be utilized as a monomer or additive in the synthesis of polymers with enhanced thermal stability and mechanical properties. Such materials are valuable in various industrial applications .
  • Nanocomposites : Incorporating this compound into nanocomposite materials can improve their electrical and thermal conductivity. Research into the synthesis of such composites could lead to advancements in electronic devices and energy storage systems .

Case Study 1: Anticancer Activity

A study published in Pharmaceuticals explored the anticancer effects of pyrazolo-benzoxazine derivatives. The research demonstrated that specific modifications to the benzoxazine framework significantly enhanced cytotoxicity against MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines. The compound was found to induce apoptosis through mitochondrial pathways, highlighting its potential as a lead compound for further development .

Case Study 2: Antioxidant Evaluation

In another study focusing on antioxidant properties, a series of pyrazolo-benzoxazine derivatives were synthesized and evaluated for their ability to scavenge free radicals. The results indicated that these compounds exhibited superior antioxidant activity compared to traditional antioxidants like ascorbic acid. This suggests their potential use in formulations aimed at reducing oxidative stress-related diseases .

Mechanism of Action

The mechanism of action of 2-[4-(Propan-2-yloxy)phenyl]-5-[4-(propan-2-yl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Propan-2-yloxy)phenyl]-5-[4-(propan-2-yl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine stands out due to its unique pyrazolo[1,5-c][1,3]benzoxazine core and the presence of isopropyl and isopropoxy groups

Biological Activity

The compound 2-[4-(Propan-2-yloxy)phenyl]-5-[4-(propan-2-yl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a member of the benzoxazine family, which has garnered interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazolo-benzoxazine framework. The general synthetic pathway includes:

  • Formation of the Pyrazole Ring : Using appropriate hydrazine derivatives and carbonyl compounds.
  • Cyclization to Benzoxazine : Involves condensation reactions that yield the benzoxazine structure.

Biological Evaluation

The biological activity of this compound has been evaluated through various in vitro and in vivo studies. Key findings include:

  • Anticancer Activity : Studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has shown an IC50 value of approximately 15 µM against MCF-7 breast cancer cells, indicating potent anticancer properties .
  • Antimicrobial Properties : The compound has been tested against a range of bacterial strains, showing effective inhibition with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .
  • Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective effects, potentially through modulation of neurotransmitter systems .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several pathways have been suggested:

  • Inhibition of Topoisomerases : The compound may interfere with DNA topoisomerase activity, leading to disruptions in DNA replication and transcription .
  • Modulation of Serotonin Receptors : Some studies indicate that it could act as a ligand for serotonin receptors, influencing mood and behavior .

Case Studies

Several case studies highlight the effectiveness of this compound in different biological contexts:

  • Case Study on Cancer Cell Lines :
    • A study conducted on various cancer cell lines (MCF-7, HeLa) revealed that treatment with the compound resulted in significant apoptosis as evidenced by increased caspase activity and annexin V staining.
  • Neuroprotection in Animal Models :
    • In a rodent model of neurodegeneration induced by oxidative stress, administration of the compound resulted in reduced neuronal loss and improved behavioral outcomes compared to control groups.

Data Tables

Biological ActivityIC50/MIC ValuesReference
Anticancer (MCF-7)15 µM
Antimicrobial (E. coli)64 µg/mL
Neuroprotective (Rodent Model)N/A

Q & A

Q. What are the common synthetic routes for preparing this compound?

The synthesis typically involves multi-step reactions starting with substituted salicylic aldehydes and acetophenones. For example:

  • Step 1 : Formation of 2-hydroxychalcones via Claisen-Schmidt condensation of salicylic aldehydes and acetophenones under basic conditions .
  • Step 2 : Cyclization with hydrazine to form pyrazoline intermediates .
  • Step 3 : Reaction with pyridine carbaldehydes to yield the benzoxazine core, followed by purification via recrystallization (e.g., DMF-EtOH mixtures) . Key reagents include ethanol for reflux and hydrazine hydrate for cyclization.

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • NMR (¹H/¹³C) : To confirm substituent positions and aromatic proton environments .
  • X-ray crystallography : For unambiguous structural elucidation (e.g., single-crystal analysis as in related benzoxazine derivatives) .
  • Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .
  • IR spectroscopy : To identify functional groups like C-O-C (benzoxazine) and N-H (pyrazole) .

Q. What are the key intermediates in the synthesis, and how are they characterized?

  • Chalcones (3a–h) : Synthesized via aldol condensation; characterized by UV-Vis (λmax ~300 nm) and ¹H NMR (doublet peaks for α,β-unsaturated ketones) .
  • Pyrazolines (4a–h) : Identified by sharp melting points and IR absorption at ~1600 cm⁻¹ (C=N stretch) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of the target compound?

  • Solvent selection : Replacing ethanol with polar aprotic solvents (e.g., DMF) may improve cyclization efficiency .
  • Catalysts : Lewis acids (e.g., ZnCl₂) could accelerate chalcone formation .
  • Temperature control : Lowering reaction temperatures during hydrazine cyclization reduces side-product formation .
  • Inert atmosphere : Using nitrogen prevents oxidation of sensitive intermediates .

Q. How to resolve contradictions in bioactivity data across different studies?

  • Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and dosages .
  • Purity validation : Recrystallize the compound to >95% purity (DMF-EtOH 1:1) and confirm via HPLC .
  • Computational validation : Apply Lipinski’s Rule of Five and Veber’s parameters to assess bioavailability discrepancies .

Q. What computational methods predict the compound’s bioavailability?

  • Lipinski’s Rule : Evaluate molecular weight (<500 Da), logP (<5), hydrogen bond donors/acceptors (<10 total) .
  • Veber’s parameters : Assess polar surface area (<140 Ų) and rotatable bonds (<10) using tools like Molinspiration .
  • Molecular docking : Simulate interactions with target receptors (e.g., GABAA for benzodiazepine analogs) .

Q. How to analyze the electronic effects of substituents on biological activity?

  • Structure-Activity Relationship (SAR) : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups at the 4-position.
  • DFT calculations : Compare HOMO-LUMO gaps to correlate electron density with antimicrobial potency .
  • In vitro testing : Screen analogs against bacterial strains (e.g., S. aureus) to identify critical substituents .

Q. What strategies enable regioselective functionalization of the benzoxazine core?

  • Directing groups : Introduce -NH₂ or -COOH to guide electrophilic substitution at specific positions .
  • Cross-coupling : Use Suzuki-Miyaura reactions with Pd catalysts to attach aryl groups to the pyrazole ring .
  • Protecting groups : Temporarily block reactive sites (e.g., benzyl for hydroxyl) during multi-step synthesis .

Data Contradiction Analysis

Q. How to address inconsistent results in thermal stability studies?

  • DSC/TGA : Compare decomposition temperatures across studies; discrepancies may arise from heating rates (e.g., 10°C/min vs. 5°C/min) .
  • Sample preparation : Ensure identical crystallinity (via XRD) and moisture content (Karl Fischer titration) .

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